molecular formula C6H12O B1623863 2-Hexen-4-ol CAS No. 4798-58-7

2-Hexen-4-ol

Cat. No.: B1623863
CAS No.: 4798-58-7
M. Wt: 100.16 g/mol
InChI Key: KWUXUOPPQQMMIL-HWKANZROSA-N
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Description

2-Hexen-4-ol (CAS: 4798-58-7) is an unsaturated alcohol with the molecular formula C₆H₁₂O. It exists as a mixture of cis and trans isomers, as indicated by its synthesis pathways and separation via gas chromatography . This compound is primarily synthesized during the reduction of 2,4-hexanedione using lithium aluminum hydride (LiAlH₄), where it forms alongside 3-Hexen-2-ol in a ratio of 1:2.5 . The stereochemistry of its double bond can be distinguished via NMR spectroscopy, with trans isomers showing olefinic proton shifts at δ 4.43–4.50 and cis isomers at δ 4.62 .

Properties

IUPAC Name

(E)-hex-4-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-5-6(7)4-2/h3,5-7H,4H2,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUXUOPPQQMMIL-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(/C=C/C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4798-58-7
Record name Hex-4-en-3-ol
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Record name 2-Hexen-4-ol
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Record name Hex-4-en-3-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexen-4-ol can be synthesized through various methods. One common approach involves the selective hydrogenation of 2-hexyn-1-ol using a palladium catalyst. This reaction typically occurs under mild conditions, such as a temperature of 40°C and a pressure of 0.1 MPa . Another method involves the use of polysaccharide-stabilized palladium-silver nanocatalysts, which offer high selectivity and efficiency .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of hexynols. The process involves the use of heterogeneous catalysts, such as palladium on alumina, to achieve high conversion rates and selectivity . The reaction conditions, including temperature, pressure, and catalyst loading, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Hexen-4-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hexenal or hexanoic acid.

    Reduction: The compound can be reduced to hexanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Hexenal, hexanoic acid

    Reduction: Hexanol

    Substitution: Various alkyl halides, depending on the substituent introduced

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C6H12OC_6H_{12}O
  • Functional Groups: Hydroxyl group (-OH) and a double bond (C=C)

The unique structure of 2-Hexen-4-ol, characterized by its hydroxyl group and double bond, allows for various chemical reactions, making it a valuable compound in synthetic chemistry.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity can be harnessed for creating more complex molecules.

Table 1: Applications in Organic Synthesis

ApplicationDescription
Pharmaceutical IntermediatesUsed in the synthesis of active pharmaceutical ingredients (APIs).
Agrochemical SynthesisServes as a precursor for pesticides and herbicides.

Research indicates that this compound exhibits notable biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Properties
Studies have shown that this compound is effective against a range of pathogens, demonstrating inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

PathogenActivity LevelReference
Staphylococcus aureusInhibitory
Escherichia coliModerate Inhibition
Salmonella entericaInhibitory

Anti-inflammatory Effects
In vitro studies suggest that this compound can modulate inflammatory responses by reducing pro-inflammatory cytokine production in macrophages.

Case Study: Inhibition of Cytokine Production
A study involving RAW264.7 macrophages indicated that treatment with this compound significantly decreased mRNA levels of pro-inflammatory cytokines such as IL-6 and TNF-α compared to untreated controls .

Fragrance and Flavor Industry

This compound is valued for its pleasant odor profile, making it a popular ingredient in the fragrance industry. It is often used to enhance fruit flavors in food products.

Table 3: Usage in Fragrance and Flavor

ApplicationDescription
Fragrance CompoundsAdds fruity notes to perfumes and scented products.
Flavoring AgentsUsed in food products to impart fruit flavors.

Chemical Ecology

The compound plays a role in chemical ecology as it can serve as an attractant for certain pests. For example, it has been identified as a component of pheromones used by specific insect species.

Mechanism of Action

The mechanism of action of 2-Hexen-4-ol involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a signaling molecule, influencing the behavior of insects and other organisms. The compound binds to olfactory receptors in insects, triggering a cascade of biochemical events that result in attraction or repulsion . In chemical reactions, its reactivity is influenced by the presence of the double bond and hydroxyl group, which participate in various transformations.

Comparison with Similar Compounds

Structural Isomers: 3-Hexen-2-ol

Key Differences :

  • Synthesis : Both 2-Hexen-4-ol and 3-Hexen-2-ol are products of 2,4-hexanedione reduction, but 3-Hexen-2-ol predominates (2.5:1 ratio) due to favorable elimination pathways involving ethyl-substituted olefins .
  • Stability : The higher yield of 3-Hexen-2-ol suggests greater thermodynamic stability or kinetic favorability compared to this compound.
  • Applications : While neither compound's applications are explicitly detailed in the literature, 3-Hexen-2-ol derivatives are more frequently cited in flavor and fragrance research .

Positional Isomers: 4-Hexen-1-ol

Key Differences :

  • Structure : 4-Hexen-1-ol (CAS: 928-92-7) has the hydroxyl group at the terminal position (C1), unlike this compound (hydroxyl at C4).
  • Physico-Chemical Properties :
Property 4-Hexen-1-ol This compound (Data Limited)
Boiling Point 158.5°C Not reported
Density 0.843 g/cm³ Not reported
Water Solubility Slightly soluble Likely low (similar alcohols)
Flash Point 61.1°C Not reported

Functional Group Variants: 2-Hexen-4-olide

Key Differences :

  • Structure : 2-Hexen-4-olide (CAS: 2407-43-4) is a lactone (cyclic ester) derived from this compound via cyclization.
  • Properties: It exhibits spice-like flavor notes and higher solubility in water compared to its alcohol counterpart due to its ester functionality .

Research Findings and Data Gaps

  • Synthetic Pathways : The reduction of α-diketones like 2,4-hexanedione remains the primary route for this compound synthesis, but yields are lower than those of its isomer .
  • Safety Data : While this compound lacks explicit safety data, structurally similar unsaturated alcohols (e.g., 5-Hexen-2-ol derivatives) exhibit acute oral toxicity (H302) and skin irritation (H315) , suggesting cautious handling.
  • Applications : The absence of industrial applications for this compound contrasts with its lactone form and isomers like (Z)-3-hexen-1-ol, which are widely used in perfumery and food additives .

Biological Activity

2-Hexen-4-ol, also known as (E)-2-hexen-4-ol or hex-2-en-4-ol, is a naturally occurring compound that has garnered attention for its biological activities, particularly in the context of plant defense mechanisms and potential applications in food safety. This article delves into the compound's biological activity, including its mechanisms of action, toxicological data, and relevant case studies.

This compound is an unsaturated alcohol with the chemical formula C6H12O. Its structure features a double bond between the second and third carbon atoms and a hydroxyl group on the fourth carbon. This configuration allows it to participate in various biochemical reactions, particularly as a reactive electrophile due to its α,β-unsaturated carbonyl moiety when oxidized.

Plant Defense Mechanisms

Research has shown that this compound plays a significant role in plant defense by modulating the production of green leaf volatiles (GLVs). These compounds are critical for indirect plant defenses against herbivores. For instance, studies have identified an NADPH-dependent reductase that converts (Z)-3-hexenal into (Z)-3-hexen-1-ol, which is less toxic and serves as a signal for attracting predators of herbivores . This enzymatic pathway highlights the ecological significance of this compound in enhancing plant resilience.

Toxicological Profile

The safety profile of this compound has been evaluated through various studies focusing on its toxicity in animal models. A notable case study assessed the oral toxicity of β-olefinic alcohols, including this compound. The study reported a No Observed Adverse Effect Level (NOAEL) of 13.2 mg/kg body weight per day for females and 11.6 mg/kg for males, based on increases in relative kidney and liver weights . Such findings suggest that while this compound may possess beneficial properties, it also requires careful consideration regarding dosage and exposure duration.

Case Studies and Research Findings

  • Antifungal Properties : A study investigated the use of trans-2-hexenal-based antifungal packaging for strawberries. The results indicated that packaging containing this compound effectively inhibited mold growth (Botrytis cinerea), although it led to changes in fruit texture . This application underscores the compound's potential utility in food preservation.
  • Olfactory Discrimination : Research on human olfactory discrimination revealed that subjects could distinguish between various aliphatic C6 alcohols, including this compound. The findings highlighted marked interindividual differences in discrimination ability, with certain configurations being more challenging to differentiate . This aspect may have implications for flavor and fragrance industries.

Comparative Analysis of Biological Activities

The following table summarizes key biological activities associated with this compound compared to related compounds:

CompoundActivity TypeKey Findings
This compoundPlant DefenseModulates GLV production; attracts herbivore predators
AntifungalInhibits Botrytis cinerea growth in packaging
ToxicityNOAEL values indicate potential risks at high doses
(Z)-3-HexenalPlant DefensePrecursor to less toxic (Z)-3-Hexen-1-ol; involved in signaling
Trans-2-HexenalAntifungalSimilar properties; used in active packaging systems

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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